1H-Pyrazole-3-carboxamide, 4-amino-5-methyl-N-(3-(trifluoromethyl)phenyl)-
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Overview
Description
1H-Pyrazole-3-carboxamide, 4-amino-5-methyl-N-(3-(trifluoromethyl)phenyl)- is a heterocyclic compound that has garnered significant interest in the fields of medicinal and organic chemistry. This compound is characterized by its pyrazole ring, which is a five-membered ring containing two nitrogen atoms. The presence of the trifluoromethyl group enhances its chemical stability and biological activity, making it a valuable molecule for various applications.
Preparation Methods
The synthesis of 1H-Pyrazole-3-carboxamide, 4-amino-5-methyl-N-(3-(trifluoromethyl)phenyl)- typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of hydrazones with α-bromo ketones under mild conditions . Another method involves the use of a one-pot synthesis approach, where (hetero)arenes and carboxylic acids are reacted to form the pyrazole ring . Industrial production methods often employ these synthetic routes due to their efficiency and scalability.
Chemical Reactions Analysis
1H-Pyrazole-3-carboxamide, 4-amino-5-methyl-N-(3-(trifluoromethyl)phenyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents such as halogens or alkylating agents. The major products formed from these reactions depend on the specific conditions and reagents used
Scientific Research Applications
1H-Pyrazole-3-carboxamide, 4-amino-5-methyl-N-(3-(trifluoromethyl)phenyl)- has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1H-Pyrazole-3-carboxamide, 4-amino-5-methyl-N-(3-(trifluoromethyl)phenyl)- involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The trifluoromethyl group enhances its binding affinity and specificity, making it a potent inhibitor . The pathways involved in its mechanism of action are still under investigation, but it is believed to modulate key signaling pathways related to inflammation and cancer .
Comparison with Similar Compounds
When compared to other similar compounds, 1H-Pyrazole-3-carboxamide, 4-amino-5-methyl-N-(3-(trifluoromethyl)phenyl)- stands out due to its unique trifluoromethyl group, which imparts enhanced stability and biological activity. Similar compounds include:
4-Amino-1-methyl-3-n-propyl-1H-pyrazole-5-carboxamide: This compound lacks the trifluoromethyl group, resulting in different chemical and biological properties.
4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide: This compound has a different substitution pattern, leading to variations in its biological activity and applications.
Properties
CAS No. |
86927-75-5 |
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Molecular Formula |
C12H11F3N4O |
Molecular Weight |
284.24 g/mol |
IUPAC Name |
4-amino-5-methyl-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxamide |
InChI |
InChI=1S/C12H11F3N4O/c1-6-9(16)10(19-18-6)11(20)17-8-4-2-3-7(5-8)12(13,14)15/h2-5H,16H2,1H3,(H,17,20)(H,18,19) |
InChI Key |
COCHDYGACKQXJW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1)C(=O)NC2=CC=CC(=C2)C(F)(F)F)N |
Origin of Product |
United States |
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